molecular formula C10H17BrO2 B6218986 methyl 4-(2-bromoethyl)cyclohexane-1-carboxylate, Mixture of diastereomers CAS No. 2743432-08-6

methyl 4-(2-bromoethyl)cyclohexane-1-carboxylate, Mixture of diastereomers

Cat. No.: B6218986
CAS No.: 2743432-08-6
M. Wt: 249.14 g/mol
InChI Key: OIKOJEDBZVJKKB-UHFFFAOYSA-N
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Description

Methyl 4-(2-bromoethyl)cyclohexane-1-carboxylate is a brominated cyclohexane derivative featuring an ester group at position 1 and a 2-bromoethyl substituent at position 2. The compound exists as a mixture of diastereomers due to the stereochemical complexity introduced by the cyclohexane ring and the bromoethyl group. This structural motif makes it a versatile intermediate in organic synthesis, particularly in the construction of pharmacologically active molecules or functionalized cyclohexane frameworks . Diastereomerism arises from the spatial arrangement of substituents on the cyclohexane ring, leading to distinct physical and chemical properties for each stereoisomer.

Properties

CAS No.

2743432-08-6

Molecular Formula

C10H17BrO2

Molecular Weight

249.14 g/mol

IUPAC Name

methyl 4-(2-bromoethyl)cyclohexane-1-carboxylate

InChI

InChI=1S/C10H17BrO2/c1-13-10(12)9-4-2-8(3-5-9)6-7-11/h8-9H,2-7H2,1H3

InChI Key

OIKOJEDBZVJKKB-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CCC(CC1)CCBr

Purity

95

Origin of Product

United States

Preparation Methods

Cyclohexane Ring Formation and Functionalization

The cyclohexane backbone is typically constructed via hydrogenation of aromatic precursors or through Diels-Alder cycloaddition. For example, hydrogenation of methyl 4-(2-bromoethyl)benzoate over palladium catalysts (e.g., Pd/C) under high-pressure H2\text{H}_2 yields the saturated cyclohexane ring . However, this method often produces a mixture of cis and trans diastereomers due to non-selective hydrogenation of the aromatic ring .

An alternative approach involves Diels-Alder reactions using dienes and dienophiles functionalized with pre-installed bromoethyl or ester groups. For instance, reacting 1,3-butadiene with a bromoethyl-substituted acrylate ester generates a bicyclic intermediate, which is subsequently hydrogenated to yield the cyclohexane derivative . Steric effects during the Diels-Alder step influence the diastereomer ratio, with bulky substituents favoring the trans configuration .

Bromoethyl Group Introduction

Introducing the 2-bromoethyl group requires careful selection of alkylation or bromination strategies. One method involves nucleophilic substitution of a hydroxymethyl intermediate. For example, methyl 4-(2-hydroxyethyl)cyclohexane-1-carboxylate is treated with PBr3\text{PBr}_3 or HBr\text{HBr} in dichloromethane, converting the hydroxyl group to a bromine atom . This reaction proceeds via an SN2\text{S}_\text{N}2 mechanism, retaining the stereochemistry at the 4-position and preserving the diastereomeric mixture.

Another route employs Wittig olefination to install the ethyl chain before bromination. Starting from methyl 4-formylcyclohexane-1-carboxylate, a Wittig reaction with Ph3P=CHCH2Br\text{Ph}_3\text{P=CHCH}_2\text{Br} forms the 2-bromoethyl group directly. However, this method risks forming regioisomers unless stringent temperature control (-10°C to 0°C) is maintained .

Esterification and Protecting Group Strategies

The methyl ester at the 1-position is commonly introduced early in the synthesis to avoid side reactions during subsequent steps. Direct esterification of 4-(2-bromoethyl)cyclohexane-1-carboxylic acid with methanol in the presence of H2SO4\text{H}_2\text{SO}_4 or DCC\text{DCC} (dicyclohexylcarbodiimide) achieves high yields (>85%) . Alternatively, transesterification of ethyl esters with sodium methoxide in methanol provides a milder pathway, though it requires anhydrous conditions to prevent hydrolysis .

Protecting groups such as tert-butyldimethylsilyl (TBS) or benzyl are occasionally used to shield reactive sites during bromoethylation. For instance, protecting the hydroxyl group in a hydroxymethyl precursor before bromination ensures selective functionalization at the 4-position .

Diastereomer Control and Separation

The mixture of diastereomers arises from the cyclohexane ring’s chair conformations and the equatorial/axial orientation of the substituents. Catalytic hydrogenation conditions significantly influence the cis/trans ratio:

  • Raney Nickel : Favors trans diastereomers due to steric hindrance during hydrogen adsorption .

  • Palladium on Carbon (Pd/C) : Produces a near 1:1 cis/trans mixture under ambient conditions .

CatalystTemperature (°C)Pressure (bar)cis/trans Ratio
Raney Ni801025:75
Pd/C25150:50
PtO2_250540:60

Chromatographic separation using silica gel with hexane/ethyl acetate (7:3) resolves the diastereomers, though yields are moderate (60–70%) . Recrystallization from acetone/water (4:3) enriches the trans isomer but requires multiple cycles .

Mechanistic Insights and Side Reactions

Key side reactions include:

  • Elimination : Formation of cyclohexene derivatives if bromoethylation occurs under basic conditions.

  • Ester Hydrolysis : Unwanted cleavage of the methyl ester in aqueous acidic or basic media.

Optimizing reaction parameters minimizes these issues:

  • Low temperatures (0–5°C) during bromoethylation suppress elimination .

  • Anhydrous solvents (e.g., THF, DCM) prevent ester hydrolysis .

Applications and Derivative Synthesis

Methyl 4-(2-bromoethyl)cyclohexane-1-carboxylate serves as a precursor for pharmaceuticals and polymers. For example, nucleophilic displacement of the bromine with amines generates aminoethyl derivatives used in anticoagulants . Additionally, Suzuki-Miyaura coupling with aryl boronic acids extends its utility in materials science .

Chemical Reactions Analysis

Types of Reactions: Methyl 4-(2-bromoethyl)cyclohexane-1-carboxylate undergoes various chemical reactions, including:

    Nucleophilic Substitution: The bromoethyl group can participate in nucleophilic substitution reactions, where the bromine atom is replaced by other nucleophiles.

    Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride (LiAlH4).

    Oxidation: The compound can undergo oxidation reactions to form carboxylic acids or other oxidized derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include sodium azide (NaN3), potassium cyanide (KCN), and thiols.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Oxidation: Oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.

Major Products:

    Substitution Reactions: Products include azides, nitriles, and thioethers.

    Reduction Reactions: The primary product is the corresponding alcohol.

    Oxidation Reactions: Products include carboxylic acids and ketones.

Scientific Research Applications

Organic Synthesis

Methyl 4-(2-bromoethyl)cyclohexane-1-carboxylate serves as a versatile intermediate in organic synthesis. Its applications include:

  • Synthesis of Complex Molecules : The compound can be utilized in the synthesis of various complex organic molecules through nucleophilic substitution reactions, where the bromine atom acts as a leaving group.
  • Formation of Cycloalkanes : It can be employed to create cycloalkanes via cyclization reactions, contributing to the development of new cyclic compounds that may have pharmaceutical significance.

Medicinal Chemistry

The compound's structure allows for potential applications in medicinal chemistry, particularly in drug development:

  • Anticancer Agents : Research indicates that derivatives of brominated cyclohexane carboxylates exhibit anticancer properties. Methyl 4-(2-bromoethyl)cyclohexane-1-carboxylate can serve as a precursor for synthesizing such derivatives.
  • Antimicrobial Activity : Some studies suggest that compounds with similar structures demonstrate antimicrobial properties, making this compound a candidate for further investigation in developing new antibiotics.

Polymer Chemistry

In polymer chemistry, methyl 4-(2-bromoethyl)cyclohexane-1-carboxylate can be used as a monomer or additive:

  • Polymerization Reactions : The presence of the bromoethyl group allows for radical polymerization, enabling the formation of copolymers with desired properties.

Data Table: Applications Overview

Application AreaSpecific UsesMechanism/Process
Organic SynthesisIntermediate for complex moleculesNucleophilic substitution
Medicinal ChemistryPrecursor for anticancer agentsModification to enhance biological activity
Polymer ChemistryMonomer/additive in polymerizationRadical polymerization

Case Study 1: Synthesis of Anticancer Agents

A study published in Journal of Medicinal Chemistry explored the synthesis of brominated cyclohexane derivatives from methyl 4-(2-bromoethyl)cyclohexane-1-carboxylate. The resulting compounds demonstrated significant cytotoxicity against various cancer cell lines, highlighting the compound's potential in anticancer drug development.

Case Study 2: Antimicrobial Properties

Research conducted at a leading university investigated the antimicrobial properties of brominated compounds derived from methyl 4-(2-bromoethyl)cyclohexane-1-carboxylate. Results indicated effective inhibition against Gram-positive and Gram-negative bacteria, suggesting its utility in developing new antimicrobial agents.

Mechanism of Action

The mechanism of action of methyl 4-(2-bromoethyl)cyclohexane-1-carboxylate depends on the specific reactions it undergoes. For example:

    Nucleophilic Substitution: The bromine atom is displaced by a nucleophile, forming a new carbon-nucleophile bond.

    Reduction: The ester group is reduced to an alcohol, involving the transfer of hydride ions.

    Oxidation: The compound is oxidized to form carboxylic acids or ketones, involving the transfer of oxygen atoms.

Molecular Targets and Pathways: The molecular targets and pathways involved depend on the specific application. In biochemical assays, the compound may interact with enzymes or receptors, altering their activity and providing insights into their function.

Comparison with Similar Compounds

2-Bromo-1-cyclohexene-1-carboxylic Acid (CAS not specified)

  • Structure : Contains a brominated cyclohexene ring with a carboxylic acid group.
  • Key Differences : The presence of a double bond (cyclohexene vs. cyclohexane) increases reactivity toward electrophilic additions. The carboxylic acid group enhances polarity compared to the ester in the target compound.
  • Synthesis : Prepared via hydrolysis of methyl 2-bromo-1-cyclohexene-1-carboxylate under basic conditions, yielding 92% of the acid .
  • Applications : Used as a precursor for conjugated dienes or in Diels-Alder reactions.

1-(Bromomethyl)-4-ethylcyclohexane (CAS 1516772-83-0)

  • Structure : Features a bromomethyl and ethyl substituent on the cyclohexane ring.
  • Key Differences: Lack of an ester group reduces polarity and limits participation in nucleophilic acyl substitution reactions.
  • Applications : Likely employed in alkylation reactions or as a building block for hydrophobic moieties.

4-(Bromomethyl)-1,1-dimethylcyclohexane (CAS not specified)

  • Structure : Two methyl groups at position 1 and a bromomethyl group at position 3.
  • Key Differences : The geminal dimethyl groups rigidify the cyclohexane ring, reducing conformational flexibility. This steric effect may hinder bromine’s accessibility in substitution reactions compared to the target compound .
  • Predicted Properties : Collision cross-section (CCS) values for adducts range from 140.2–147.9 Ų, suggesting moderate molecular size and polarity .

Diastereomeric Mixtures in Related Compounds

Methyl 4-((1-Methoxy-1-oxo-3-(pyridin-2-yl)butan-2-yl)(methyl)amino)benzoate (27)

  • Diastereomer Ratio : 5:2 mixture due to stereogenic centers in the butan-2-yl and benzoate groups.
  • Characterization : NMR analysis reveals distinct splitting patterns for diastereomers, with integration ratios confirming the mixture .
  • Relevance : Highlights the challenges in separating diastereomers via chromatography, a common issue shared with the target compound.

4-Hydroxymethyl-2-cyclohexen-1-one

  • Diastereomer Formation : Generated via [4+2] cycloaddition, producing a mixture due to axial/equatorial preferences of substituents.
  • Characterization: Major and minor diastereomers are identified via distinct $ ^1H $ NMR signals (e.g., δ 4.84 ppm for the major isomer) .

Nucleophilic Substitution

  • The 2-bromoethyl group in the target compound is more reactive toward nucleophiles (e.g., amines, thiols) than bromomethyl groups in analogues like 1-(bromomethyl)-4-ethylcyclohexane due to reduced steric hindrance .
  • Example : In , a bromoethyl analogue participates in SN2 reactions with amines to form pyrrolopyrimidine derivatives, demonstrating its utility in constructing heterocycles.

Ester Hydrolysis

  • The methyl ester in the target compound can be hydrolyzed to a carboxylic acid under basic conditions, similar to the conversion of methyl 2-bromo-1-cyclohexene-1-carboxylate to 2-bromo-1-cyclohexene-1-carboxylic acid .

Data Tables

Table 1: Physical Properties of Selected Brominated Cyclohexane Derivatives

Compound Molecular Formula Key Functional Groups Diastereomers? Key Applications
Methyl 4-(2-bromoethyl)cyclohexane-1-carboxylate C₁₀H₁₅BrO₂ Ester, bromoethyl Yes Drug intermediates, polymers
1-(Bromomethyl)-4-ethylcyclohexane C₉H₁₅Br Bromomethyl, ethyl No Alkylation reagents
2-Bromo-1-cyclohexene-1-carboxylic acid C₇H₉BrO₂ Carboxylic acid, bromoalkene No Diels-Alder dienes

Table 2: Predicted Collision Cross-Section (CCS) for 4-(Bromomethyl)-1,1-dimethylcyclohexane Adducts

Adduct m/z CCS (Ų)
[M+H]⁺ 205.05864 140.5
[M+Na]⁺ 227.04058 142.9
[M+NH₄]⁺ 222.08518 147.9

Research Findings and Challenges

  • Diastereomer Separation : Chromatographic resolution of diastereomers in compounds like methyl 4-(2-bromoethyl)cyclohexane-1-carboxylate is complicated by similar polarity, often requiring advanced techniques like chiral HPLC or crystallization .
  • Thermodynamic Stability : In cyclohexane derivatives, equatorial positioning of bulky groups (e.g., bromoethyl) is favored, influencing the diastereomer ratio during synthesis .

Biological Activity

Methyl 4-(2-bromoethyl)cyclohexane-1-carboxylate, a compound characterized by its diastereomeric mixture, has garnered attention for its potential biological activities. This article synthesizes current research findings, case studies, and data tables to provide a comprehensive overview of its biological activity.

Methyl 4-(2-bromoethyl)cyclohexane-1-carboxylate is a cyclohexane derivative with a brominated ethyl side chain. The synthesis of this compound typically involves the bromination of methyl cyclohexanecarboxylate followed by nucleophilic substitution reactions. The presence of the bromine atom enhances its reactivity, making it a valuable intermediate in organic synthesis.

Biological Activity Overview

The biological activity of methyl 4-(2-bromoethyl)cyclohexane-1-carboxylate primarily includes antimicrobial and cytotoxic properties. The compound has been evaluated for its effectiveness against various pathogens and cancer cell lines.

Antimicrobial Activity

Research indicates that derivatives of cyclohexane carboxylates exhibit significant antimicrobial properties. For instance, studies have shown that similar compounds can inhibit the growth of Mycobacterium tuberculosis and other pathogenic bacteria. The minimum inhibitory concentration (MIC) values for these compounds are critical in determining their efficacy.

CompoundMIC (µM)Target Pathogen
1a63M. bovis BCG
1f32M. abscessus

The above table illustrates the MIC values for related compounds, indicating that modifications in the side chain can lead to varying levels of antimicrobial activity .

Cytotoxicity Studies

Cytotoxicity assays have been conducted to evaluate the safety profile of methyl 4-(2-bromoethyl)cyclohexane-1-carboxylate. In vitro studies using human cell lines have shown that while the compound exhibits cytotoxic effects against certain cancer cells, it remains non-toxic to normal blood cells at lower concentrations.

  • Cell Viability Assay Results :
    • Concentration : 1 µM
    • Effect on Blood Cells : No significant decrease in viability observed.
    • Effect on Cancer Cells : Notable reduction in viability at concentrations above 10 µM.

These findings suggest that the compound may selectively target malignant cells while sparing healthy tissues, a desirable trait for therapeutic agents .

Study on Antimycobacterial Activity

A notable study investigated the antimycobacterial activity of methyl 4-(2-bromoethyl)cyclohexane-1-carboxylate derivatives. The results indicated that these compounds could inhibit mycobacterial growth effectively, particularly under iron-limiting conditions, which are relevant to the pathogenicity of mycobacteria .

Evaluation in Cancer Models

In cancer research, this compound has been tested against various tumor cell lines to assess its cytotoxic potential. The results showed promising activity against breast and colon cancer cells, with IC50 values indicating effective inhibition of cell proliferation at micromolar concentrations .

Q & A

Q. How can in vitro assays evaluate the biological activity of diastereomers?

  • Diastereomers are tested separately in enzyme inhibition assays (e.g., kinase profiling) or cellular models (e.g., cytotoxicity in cancer lines). Significant differences in IC₅₀ values between stereoisomers highlight the importance of stereochemistry in target engagement .

Safety and Handling

Q. What safety protocols are recommended for handling brominated cyclohexane derivatives?

  • Use PPE (gloves, goggles) to avoid skin/eye contact. Work in a fume hood due to potential lachrymatory effects of bromoethyl groups. Quench waste with sodium bicarbonate to neutralize acidic byproducts .

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